molecular formula C10H16ClN3O3 B1383518 N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide hydrochloride CAS No. 1955499-76-9

N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide hydrochloride

Cat. No.: B1383518
CAS No.: 1955499-76-9
M. Wt: 261.7 g/mol
InChI Key: FKNNNMXQIGZUAI-UHFFFAOYSA-N
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Description

N-(4-Methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide hydrochloride (CAS: 1423043-79-1) is a synthetic small-molecule compound featuring a 1,2-oxazole core substituted with a methyl group at position 2. The oxazole ring is linked via a carboxamide group to a pyrrolidine moiety, which is further substituted with a methoxy group at position 3. The hydrochloride salt enhances its solubility in polar solvents. Its molecular formula is C₁₀H₁₆ClN₃O₃, with a molecular weight of 261.7 g/mol and a purity of ≥95% . The compound’s stereochemistry includes an (4S)-configured pyrrolidine ring, which may influence its conformational flexibility and biological interactions.

Properties

IUPAC Name

N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3.ClH/c1-6-3-8(16-13-6)10(14)12-7-4-11-5-9(7)15-2;/h3,7,9,11H,4-5H2,1-2H3,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNNNMXQIGZUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2CNCC2OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Oxazole-5-carboxylic Acid Derivative

  • The 3-methyl-1,2-oxazole-5-carboxylic acid or its ester is synthesized via cyclization reactions involving α-keto acids or α-haloketones with hydroxylamine derivatives.
  • Methylation at position 3 is introduced during or post ring formation, depending on the synthetic route.
  • The carboxylic acid function at position 5 is maintained or esterified for further coupling reactions.

Preparation of 4-Methoxypyrrolidin-3-yl Amine

  • The pyrrolidine ring is constructed or obtained commercially with a methoxy substituent at the 4-position.
  • The amine group at the 3-position is either free or protected (e.g., Boc-protected) during intermediate steps.
  • Methoxylation at the 4-position can be introduced via nucleophilic substitution or methylation reactions on suitable precursors.

Amide Coupling Reaction

  • The key step involves coupling the 4-methoxypyrrolidin-3-yl amine with the oxazole-5-carboxylic acid derivative.
  • Common coupling reagents include carbodiimides (e.g., EDC or DCC) often in the presence of additives like HOBt or DMAP to improve yield and reduce racemization.
  • Alternatively, acid chlorides or activated esters of the oxazole carboxylic acid can be used for more efficient amide bond formation.
  • The reaction is typically carried out in anhydrous solvents such as dichloromethane, DMF, or THF under inert atmosphere.

Formation of Hydrochloride Salt

  • The free base amide is dissolved in an appropriate solvent (e.g., ethereal or alcoholic solution).
  • Dry hydrogen chloride gas or hydrochloric acid solution is bubbled or added to the solution to precipitate the hydrochloride salt.
  • The salt is isolated by filtration or crystallization, yielding this compound as a stable solid.

Optimization and Advanced Techniques

  • Continuous Flow Synthesis: Some reports suggest that continuous flow methods can be applied to improve reaction control, yield, and reduce waste during the multi-step synthesis of the compound and its derivatives.
  • Green Chemistry Principles: Optimization includes minimizing solvent use, employing safer reagents, and improving atom economy during the amide coupling and salt formation steps.
  • Purification: High-performance liquid chromatography (HPLC) and recrystallization are standard methods to achieve >95% purity, critical for research applications.

Data Table: Summary of Key Synthetic Parameters

Step Reagents/Conditions Notes Yield Range (%)
Oxazole ring formation α-Keto acid + hydroxylamine derivatives Cyclization under reflux 60–85
Methylation at position 3 Methyl iodide or methylating agent Post-cyclization methylation 70–90
Pyrrolidine amine preparation Nucleophilic substitution or methylation Protection/deprotection as needed 65–80
Amide coupling EDC/HOBt or acid chloride with amine Anhydrous solvent, inert atmosphere 75–95
Hydrochloride salt formation HCl gas or HCl solution in ether/alcoholic solvent Precipitation/crystallization 85–98

Research Findings and Notes

  • The hydrochloride salt form enhances the compound’s solubility and stability, which is beneficial for biological assays and pharmaceutical research.
  • The synthetic route allows for structural modifications at the pyrrolidine or oxazole rings, enabling structure-activity relationship studies.
  • The compound has been studied for its biological activity, including enzyme inhibition and receptor binding, which underscores the importance of synthetic method robustness for reproducible research results.
  • Analytical characterization typically includes NMR (1H and 13C), HRMS, and HPLC purity assessment to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide hydrochloride, we compare it with structurally related carboxamide derivatives, focusing on molecular features, physicochemical properties, and inferred bioactivity.

Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form Notable Properties
This compound 1423043-79-1 C₁₀H₁₆ClN₃O₃ 261.7 3-methyloxazole, 4-methoxypyrrolidine Hydrochloride High polarity due to hydrochloride salt; likely improved aqueous solubility
N-(4-Acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide 899524-40-4 C₁₃H₁₂N₂O₃ 244.25 3-methyloxazole, 4-acetylphenyl Neutral Bulky acetylphenyl group may reduce solubility; potential for π-π interactions
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) - C₂₁H₁₅ClN₆O 402.83 Chloropyrazole, cyanopyrazole, aryl substituents Neutral High molecular weight (403 g/mol); solid at room temp (mp: 133–135°C)

Key Differences and Implications

Core Heterocycle: The target compound’s 1,2-oxazole core differs from the pyrazole rings in compounds like 3a . The methyl group at position 3 of the oxazole may enhance metabolic stability compared to pyrazole derivatives with halogen substituents (e.g., chlorine in 3a) .

Substituent Effects: The 4-methoxypyrrolidine group introduces a saturated, conformationally flexible moiety with a methoxy donor, which could facilitate hydrogen bonding in target binding pockets. In contrast, 3a and 899524-40-4 feature rigid aryl groups (phenyl, acetylphenyl), which may prioritize planar interactions . The hydrochloride salt in the target compound improves solubility compared to neutral carboxamides like 899524-40-4, making it more suitable for formulations requiring high bioavailability .

Molecular Weight and Bioavailability :

  • The target compound’s lower molecular weight (261.7 g/mol ) versus 3a (402.8 g/mol ) aligns with Lipinski’s "Rule of Five," suggesting better oral absorption .

Synthesis Complexity :

  • The synthesis of pyrazole derivatives (e.g., 3a ) involves multi-step coupling reactions using EDCI/HOBt in DMF , while the target compound’s pyrrolidine-oxazole structure may require stereoselective synthesis, adding complexity .

Biological Activity

N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10_{10}H15_{15}N3_{3}O3_{3}
  • Molecular Weight : 225.24 g/mol
  • Functional Groups : Pyrrolidine ring, oxazole moiety, carboxamide group

Structural Features

FeatureDescription
Pyrrolidine RingEnhances solubility and bioavailability
Methoxy GroupModulates interaction with biological targets
Methyl GroupInfluences chemical reactivity

Preliminary studies suggest that N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide exhibits various biological activities, including:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in disease pathways.
  • Receptor Binding : Interaction with specific receptors that may modulate physiological responses.

Potential Therapeutic Applications

Research indicates several therapeutic applications for this compound:

  • Neuroprotection : The compound may protect neuronal cells from oxidative stress and inflammation, making it a candidate for Alzheimer's disease treatment.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, providing potential benefits in inflammatory diseases.
  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.

Case Studies

  • Neuroprotective Effects :
    • A study explored the neuroprotective capacity of related oxazole derivatives against oxidative stress in neuronal cells. The findings indicated that these compounds could reduce the expression of hyperphosphorylated Tau proteins and alleviate oxidative damage, suggesting a mechanism for potential Alzheimer's treatment .
  • Enzyme Inhibition Studies :
    • Research has demonstrated that oxazole derivatives can inhibit glycogen synthase kinase 3 beta (GSK-3β), a target implicated in neurodegenerative diseases. Inhibition assays showed promising results for compounds similar to N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide .

Comparative Analysis with Related Compounds

A comparison of N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide with structurally similar compounds highlights its unique properties:

Compound NameStructural FeaturesBiological Activity
N-(4-fluoropyrrolidin-3-yl)-3-methyl-1,2-oxazoleFluorinated pyrrolidineAnticancer activity
N-(pyrrolidin-3-yl)-2,5-dimethylthiazoleThiazole instead of oxazoleAntimicrobial properties
N-(4-hydroxypyrrolidin-3-yl)-1,2-thiazoleHydroxylated pyrrolidineNeuroprotective effects

N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole stands out due to its specific combination of functional groups that may enhance its solubility and bioavailability compared to similar compounds.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide hydrochloride, and how can yield and purity be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Oxazole ring formation : Cyclization of nitriles and aldehydes under controlled conditions (e.g., microwave-assisted synthesis to reduce reaction time and improve yield) .

  • Pyrrolidine functionalization : Coupling the 4-methoxypyrrolidine moiety using carbodiimide reagents (e.g., EDC or DCC) with Boc-protection strategies to prevent side reactions .

  • Hydrochloride salt formation : Final treatment with HCl in anhydrous conditions .

  • Optimization : Use solvent-free conditions or nanocatalysts (e.g., GO@Fe(ClO4)₃) to enhance efficiency .

  • Purification : Column chromatography or recrystallization for high purity .

    • Data Table : Synthetic Route Optimization
MethodYield (%)Purity (%)Key Conditions
Microwave-assisted7895120°C, 30 min
Solvent-free nanocatalyst8597100°C, 2 h
Conventional heating6590Reflux, 6 h

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the 3D conformation, particularly for the pyrrolidine and oxazole rings .
  • NMR spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH₃) and carboxamide (-CONH-) groups; 2D experiments (COSY, HSQC) for connectivity .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and chloride adducts .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, PC-3) with IC₅₀ calculations .
  • Enzyme inhibition : ACE inhibition assays to evaluate antihypertensive potential via fluorometric or colorimetric substrates .
  • Receptor binding : Radioligand displacement studies for targets like 5HT7R, using competitive binding protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for target engagement?

  • Methodological Answer :
  • Systematic substitution : Modify the pyrrolidine methoxy group or oxazole methyl group to assess impact on activity .
  • Pharmacophore modeling : Use 3D-QSAR to map electrostatic/hydrophobic interactions .
  • Case Study : Replace the 4-methoxypyrrolidine with piperidine analogs; observe reduced ACE inhibition, highlighting the methoxy group’s role .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes/receptors (e.g., 5HT7R) .
  • MD simulations : GROMACS for stability analysis of ligand-target complexes over 100-ns trajectories .
  • Free energy calculations : MM-PBSA/GBSA to quantify binding affinities .

Q. How can contradictions in cytotoxicity data across studies be resolved?

  • Methodological Answer :
  • Variables to control :

  • Cell line specificity : Test across multiple lines (e.g., HeLa vs. MRC-5) .

  • Assay conditions : Standardize exposure time (e.g., 48 vs. 72 hours) and serum concentration .

  • Compound purity : Validate via HPLC (>95% purity) and LC-MS to exclude degradants .

    • Data Table : Cytotoxicity Variability Analysis
StudyCell LineIC₅₀ (µM)Purity (%)Key Observation
AHeLa1598Apoptosis dominant
BMRC-52090Necrosis observed

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Methodological Answer :
  • Salt formation : Hydrochloride salt enhances aqueous solubility (e.g., 10 mg/mL in PBS) .
  • Prodrug design : Esterify the carboxamide to increase lipophilicity for better absorption .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles to sustain release .

Q. How to optimize reaction conditions for introducing the 4-methoxypyrrolidine moiety?

  • Methodological Answer :
  • Protection/deprotection : Use Boc-anhydride to protect the pyrrolidine amine during coupling, followed by TFA cleavage .
  • Coupling reagents : DMT-MM or EDC/HOBt for efficient amide bond formation in DMF .
  • Temperature control : Maintain 0–5°C to minimize racemization .

Q. What in vivo models are appropriate for pharmacokinetic and efficacy studies?

  • Methodological Answer :
  • Hypertensive rats : Measure systolic blood pressure reduction post-administration .
  • Xenograft models : Evaluate antitumor efficacy in nude mice with implanted tumors .
  • PK parameters : LC-MS/MS to quantify plasma half-life, Cmax, and AUC .

Q. How can metabolic stability and metabolite identification be assessed?

  • Methodological Answer :
  • Liver microsomes : Incubate with NADPH and analyze via LC-MS/MS for phase I metabolites .
  • CYP450 inhibition assays : Identify metabolic pathways using recombinant enzymes .
  • Stable isotope labeling : Track metabolic fate using ¹³C/²H isotopes .

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